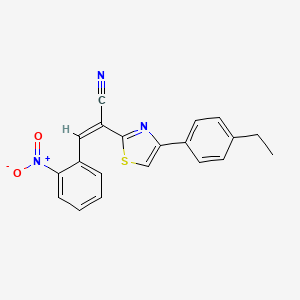![molecular formula C12H12N6 B2849474 N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1807979-92-5](/img/structure/B2849474.png)
N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of triazole compounds, including “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine”, involves various techniques. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines .Molecular Structure Analysis
The molecular structure of “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be complex. For instance, the treatment of 3,6,7‐triamino‐ [1,2,4]triazolo [4,3‐b] [1,2,4]triazole (TATOT) with sulfuric acid and sodium nitrite results in elimination of the N‐amine and the formation of the new energetic anion 3,6‐dinitro‐ [1,2,4]triazolo [4,3‐b] [1,2,4]triazolate (DNTT) via nitro‐Sandmeyer chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Antibacterial Agents
The triazolopyridazine derivatives have been investigated for their potential as antibacterial agents . These compounds, including our compound of interest, have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin .
Biomolecule-Ligand Interaction Studies
These compounds are used in the study of biomolecule-ligand complexes , which is crucial for understanding the interaction at the molecular level. This application is significant in the field of structural biology and helps in the design of targeted drugs .
Free Energy Calculations
In computational chemistry, the compound is utilized for free energy calculations . These calculations are essential for predicting the stability and affinity of drug candidates towards their targets, which is a key step in drug design .
Structure-Based Drug Design
The compound plays a role in structure-based drug design (SBDD). SBDD involves the design of drug molecules based on the three-dimensional structure of the biological target, and this compound is used as a reference molecule for designing new drugs .
Refinement of X-Ray Crystal Complexes
In the field of crystallography, the compound is applied in the refinement of x-ray crystal complexes . This helps in achieving more accurate structures of protein-ligand complexes, which is vital for drug development .
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of various heterocyclic compounds . These compounds are a backbone of many drugs and play a significant role in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Direcciones Futuras
The future directions of research on “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” could involve the development of new antimicrobial agents with excellent antibacterial activity . Additionally, these compounds could be used in the construction of very thermally stable energetic materials .
Propiedades
IUPAC Name |
N-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)7-14-11-4-5-12-16-15-8-18(12)17-11/h1-6,8H,7,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGNJKQRCZWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2849391.png)
![ethyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2849396.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2849403.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2849404.png)

![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)



![naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2849410.png)
![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)